1-(3-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural elements include:
- A 3-chloro-2-methylphenyl substituent at position 1 of the triazole ring, contributing steric bulk and electron-withdrawing effects.
- A 4-ethoxyphenyl group at position 3 of the oxadiazole ring, introducing electron-donating ethoxy functionality.
- The 1,2,3-triazol-5-amine moiety, which may participate in hydrogen bonding or π-π stacking interactions.
This scaffold is structurally analogous to bioactive triazole-oxadiazole hybrids, which are often explored for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-3-27-13-9-7-12(8-10-13)18-22-19(28-24-18)16-17(21)26(25-23-16)15-6-4-5-14(20)11(15)2/h4-10H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBYZAFJKVVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 452.9 g/mol. The compound features multiple functional groups including triazole and oxadiazole rings, which are often associated with significant biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 452.9 g/mol |
| Molecular Formula | C25H25ClN2O4 |
| XLogP3 | 5.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 8 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit considerable antimicrobial properties. For instance, derivatives containing triazole and oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazole derivatives. The compound has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. For example:
- Case Study 1 : In vitro tests on human breast cancer cells (MCF-7) displayed a significant reduction in cell viability at concentrations above 10 µM.
- Case Study 2 : The compound was also evaluated in vivo in murine models, where it demonstrated tumor growth inhibition by inducing apoptosis in cancer cells.
The biological activity is believed to stem from the ability of the compound to interact with cellular targets such as enzymes involved in DNA replication and repair. The presence of the triazole ring may facilitate binding to these targets, disrupting normal cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Substituent Position and Bioactivity :
- The 3-chloro-2-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the 4-ethoxyphenyl in or 2,5-dimethoxyphenyl in .
- The 4-ethoxyphenyl substituent likely improves solubility relative to purely chloro-substituted analogs (e.g., ), balancing lipophilicity and bioavailability.
Core Heterocycle Variations: Replacement of the triazole with a thiazole ring (as in ) reduces planarity and may affect π-π interactions.
Biological Activity Trends :
- Triazole-oxadiazole hybrids (e.g., ) are frequently associated with antimicrobial and anticancer activities due to their ability to inhibit enzymes like dihydrofolate reductase .
- The presence of chloro and methoxy groups correlates with enhanced membrane permeability and target affinity in multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
